molecular formula C16H16ClNO B1386160 2-Chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide CAS No. 1094700-27-2

2-Chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide

Cat. No. B1386160
M. Wt: 273.75 g/mol
InChI Key: MEYUVFBRTDPBRA-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide is a chemical compound with the molecular formula C10H12ClNO . It has a molecular weight of 197.66 . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for 2-Chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide is 1S/C10H12ClNO/c1-7-3-4-9 (8 (2)5-7)12-10 (13)6-11/h3-5H,6H2,1-2H3, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

2-Chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide has a density of 1.2±0.1 g/cm3, a boiling point of 331.1±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 55.0±0.3 cm3, and it has 2 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis and Structural Analysis

  • Studies on chloroacetamides, including those structurally related to 2-Chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide, have shown their application as selective herbicides and in understanding their inhibition mechanism on fatty acid synthesis in algae such as Scenedesmus Acutus (Weisshaar & Böger, 1989).
  • Research on derivatives of chloro-N-phenylacetamides, including 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide, has contributed to the understanding of their molecular structure through X-ray crystallography, highlighting the importance of N—H⋯O and C—H⋯O hydrogen bonding in their structural stability (Gowda et al., 2007).

Chemical Properties and Reactions

  • Experimental and theoretical studies on N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and its derivatives have provided insights into their vibrational characteristics and electronic interactions, aiding in the development of new materials with potential applications in various fields (Arjunan et al., 2012).
  • The electrochemical behavior of 2-chloro-N-phenylacetamides has been explored, revealing their reduction mechanisms and the potential for applications in electrochemical synthesis and environmental remediation processes (Pasciak et al., 2014).

Potential Applications

  • Halogenated N,2-diarylacetamides, including those related to 2-Chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide, have been studied for their molecular conformations and supramolecular assembly, suggesting their utility in designing new materials for electronic and photonic applications (Nayak et al., 2014).
  • The synthesis and antitumor screening of novel N-phenylpyrazole derivatives, utilizing intermediates structurally related to 2-Chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide, indicate potential applications in developing new antitumor agents (Farag et al., 2008).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-11-8-9-14(12(2)10-11)18-16(19)15(17)13-6-4-3-5-7-13/h3-10,15H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYUVFBRTDPBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2,4-dimethylphenyl)-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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